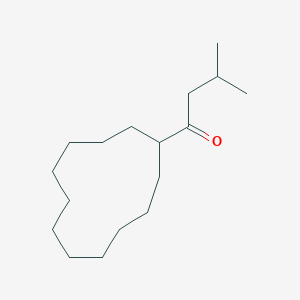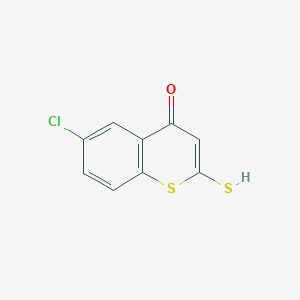
6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and a sulfanyl group at the 2nd position on the benzothiopyran ring. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to induce cyclization, forming the benzothiopyran ring. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
- 6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-one
- 6-Chloro-2,3-dihydro-4H-thiochromen-4-one
Uniqueness
6-Chloro-2-sulfanyl-4H-1-benzothiopyran-4-one is unique due to the presence of both a chlorine atom and a sulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other benzothiopyran derivatives.
Eigenschaften
CAS-Nummer |
112519-38-7 |
|---|---|
Molekularformel |
C9H5ClOS2 |
Molekulargewicht |
228.7 g/mol |
IUPAC-Name |
6-chloro-2-sulfanylthiochromen-4-one |
InChI |
InChI=1S/C9H5ClOS2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,12H |
InChI-Schlüssel |
MFPQYSPSRCMBCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(S2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
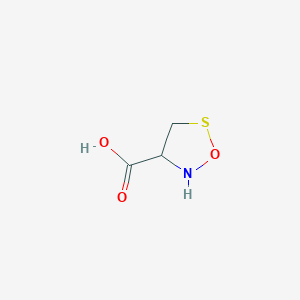
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
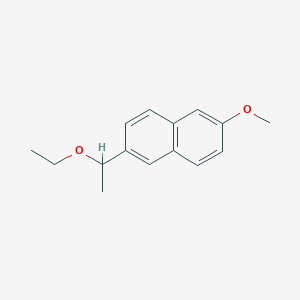
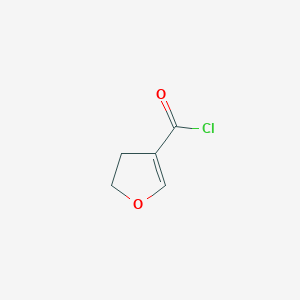
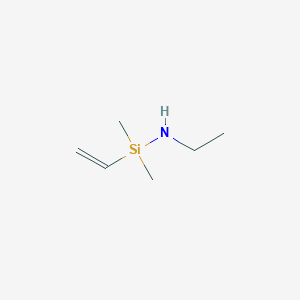

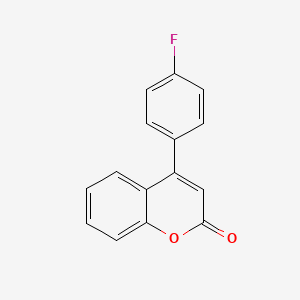
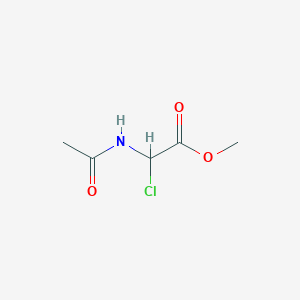
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)


